3-Hydroxythiophenol

Overview

Description

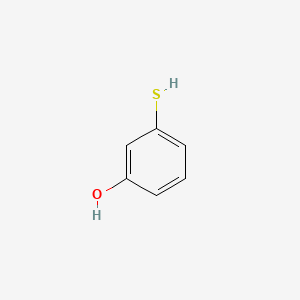

3-Hydroxythiophenol, also known as 3-mercaptophenol, is an organic compound with the chemical formula C6H6OS. It is characterized by the presence of both a hydroxyl group and a thiol group attached to a benzene ring. This compound is a colorless to light yellow solid with a distinct odor and is soluble in organic solvents such as alcohols and ethers . It is widely used as an intermediate in the chemical industry, particularly in the synthesis of pesticides and pharmaceuticals .

Synthetic Routes and Reaction Conditions:

Classical Methods: One common method for synthesizing this compound involves the selective deprotection of p-hydroxythiophenol.

Modern Methods: Recent strategies include the use of aryl magnesium halides with elemental sulfur, followed by decomposition with diluted acids or water.

Industrial Production Methods:

- Industrial production often employs high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide . This method is efficient for large-scale synthesis and is suitable for producing heteroaromatic thiols .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids.

Reduction: Reduction reactions can convert it to thiophenol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products:

Mechanism of Action

Target of Action

3-Hydroxythiophenol is a versatile intermediate for the synthesis of medicinal and heterocyclic compounds . It is primarily used in the synthesis of these compounds, serving as a key building block in their formation.

Mode of Action

For instance, it has been used in the synthesis of this compound-Formaldehyde Resin Microspheres, which exhibit enhanced photocatalytic oxygen reduction reaction (ORR) activity .

Biochemical Pathways

Its use in the creation of this compound-Formaldehyde Resin Microspheres suggests that it may also play a role in photocatalytic processes .

Result of Action

The primary result of this compound’s action is the formation of new compounds. For example, in the synthesis of this compound-Formaldehyde Resin Microspheres, the compound contributes to the creation of microspheres with enhanced photocatalytic ORR activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of this compound-Formaldehyde Resin Microspheres is carried out at room temperature , suggesting that temperature may play a role in the compound’s reactivity. Other factors, such as pH and the presence of other chemicals, could also potentially influence the compound’s action.

Biochemical Analysis

Biochemical Properties

3-Hydroxythiophenol plays a significant role in biochemical reactions, particularly in the synthesis of medicinal and heterocyclic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can be used to synthesize 4-(3-hydroxyphenylthio)naphthalene-1,2-dione, which exhibits fluorescence emission . Additionally, it can form non-symmetric ligands that combine with palladium chloride to create pincer complexes . These interactions highlight the compound’s versatility in biochemical research.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, this compound-coated cantilevers can be used as formaldehyde sensors due to their high selectivity towards formaldehyde, causing significant downward deflection upon contact . This interaction demonstrates the compound’s potential in cellular applications and its impact on cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s sulfhydryl group (-SH) allows it to form strong bonds with various biomolecules, enhancing its reactivity and specificity . This property enables this compound to act as a potent inhibitor or activator of specific enzymes, thereby modulating biochemical pathways and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is sensitive to air and can degrade over time, which may affect its efficacy in in vitro and in vivo experiments . Understanding these temporal effects is essential for optimizing experimental conditions and ensuring reliable results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing specific biochemical pathways or cellular functions. At higher doses, this compound can cause toxic or adverse effects, including enzyme inhibition and cellular damage . Identifying the optimal dosage is critical for maximizing the compound’s therapeutic potential while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s sulfhydryl group allows it to participate in redox reactions and other biochemical processes . These interactions can influence the overall metabolic state of cells and organisms, highlighting the importance of this compound in metabolic research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for elucidating its cellular effects and optimizing its use in biochemical research.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to localize within certain cellular regions can affect its activity and function

Scientific Research Applications

3-Hydroxythiophenol has diverse applications in scientific research:

Comparison with Similar Compounds

Thiophenol: Lacks the hydroxyl group, making it less versatile in hydrogen bonding and redox reactions.

4-Hydroxythiophenol: Has the hydroxyl group in the para position, affecting its reactivity and interaction with other molecules.

2-Hydroxythiophenol: The hydroxyl group is in the ortho position, leading to different steric and electronic effects.

Uniqueness of 3-Hydroxythiophenol:

Biological Activity

3-Hydroxythiophenol (3-HTP), also known as 3-mercaptophenol, is an aromatic compound characterized by the presence of both hydroxyl (-OH) and thiol (-SH) functional groups. This unique structure imparts various biological activities, making 3-HTP a subject of interest in medicinal chemistry, materials science, and biochemistry. This article explores the biological activity of this compound, highlighting its antioxidant properties, photocatalytic applications, and potential therapeutic uses.

Chemical Structure and Properties

This compound has the chemical formula C₆H₆OS and consists of a benzene ring with a hydroxyl group at the third position and a thiol group at the first position. This structural configuration allows for diverse chemical reactivity, including antioxidant activity due to its ability to scavenge free radicals.

Antioxidant Activity

One of the primary biological activities of this compound is its antioxidant properties . Research indicates that this compound can effectively scavenge free radicals, contributing to protective effects against oxidative stress. The presence of both -OH and -SH groups enhances its ability to donate electrons and stabilize free radicals, which is crucial in preventing cellular damage associated with various diseases.

Table 1: Antioxidant Activity of this compound

Photocatalytic Applications

Recent studies have explored the use of this compound in photocatalytic systems . A notable application involves its incorporation into resin microspheres for enhanced photocatalytic activity. The synthesis of this compound-formaldehyde (3-HTPF) resin microspheres showed improved oxygen reduction reaction (ORR) capabilities compared to traditional resins. The introduction of sulfhydryl groups in these microspheres significantly increased their catalytic efficiency for hydrogen peroxide (H₂O₂) production .

Table 2: Photocatalytic Activity of this compound-Based Materials

| Material | H₂O₂ Production Rate (µm h⁻¹) | Improvement Factor |

|---|---|---|

| RF Submicrospheres | 591 | - |

| 3-HTPF Microspheres | 2010 | 3.4x |

Therapeutic Potential

The dual functionality of this compound positions it as a potential candidate for therapeutic applications. Its antioxidant properties may be beneficial in treating diseases associated with oxidative stress, such as neurodegenerative disorders and cancer. Furthermore, its ability to modulate enzyme activities suggests potential roles in drug delivery systems and biosensors .

Case Studies

- Biosensor Development : A study utilized this compound-functionalized gold nanoparticles for glucose detection, demonstrating enhanced sensitivity due to the compound's catalytic properties when interfaced with enzyme reactions .

- Photocatalysis : Research on 3-HTPF microspheres highlighted their effectiveness in environmental applications, particularly in degrading pollutants under visible light irradiation, showcasing their potential in sustainable chemistry practices .

Properties

IUPAC Name |

3-sulfanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6OS/c7-5-2-1-3-6(8)4-5/h1-4,7-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOFIAZGYBIBEGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90371478 | |

| Record name | 3-Hydroxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40248-84-8 | |

| Record name | 3-Hydroxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90371478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key applications of 3-Hydroxythiophenol in synthetic chemistry?

A1: this compound is a versatile building block in organic synthesis. It serves as a key intermediate in the production of various medicinal compounds and heterocycles. [, ] For example, it plays a crucial role in synthesizing KRP-203, an immunomodulating compound. []

Q2: How is this compound used in materials science?

A2: this compound can be polymerized with formaldehyde to create this compound-formaldehyde (3-HTPF) resin microspheres. [, ] These microspheres have shown promise as photocatalysts for hydrogen peroxide (H2O2) production through the oxygen reduction reaction (ORR). [] The incorporation of sulfhydryl groups from this compound enhances the photocatalytic activity compared to traditional resorcinol-formaldehyde resins. []

Q3: What structural features of 3-HTPF resin contribute to its enhanced photocatalytic activity?

A3: The presence of sulfhydryl groups (─SH) in 3-HTPF resin, stemming from this compound, contributes significantly to its enhanced photocatalytic properties. These groups: []

Q4: Are there efficient and cost-effective methods for synthesizing this compound?

A4: Yes, recent research has focused on developing practical and scalable syntheses of this compound from readily available and inexpensive starting materials. [, ] These advancements address the previous challenges of inefficient synthesis and high costs associated with this valuable compound.

Q5: How can this compound be utilized in the development of biosensors?

A5: this compound plays a critical role in developing highly sensitive and specific biosensors. For example, it can be used as a Raman probe in ratiometric surface-enhanced Raman spectroscopy (SERS) biosensors for detecting microRNA and serum xanthine. [, ] The interaction of this compound with hydrogen peroxide generated during the sensing process leads to a quantifiable change in Raman signals, enabling accurate detection of target molecules.

Q6: What are the advantages of using this compound in SERS biosensing applications?

A6: Utilizing this compound in SERS biosensing offers several advantages:

- High sensitivity: The unique Raman signal changes upon interaction with target molecules allow for highly sensitive detection of biomarkers like microRNA and xanthine. [, ]

- Simplified ratiometric approach: Using a single Raman probe like this compound simplifies the traditional two-probe ratiometric SERS method, making it more efficient and reducing chemical waste. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.